molecular formula C7H3BrN2O2 B1267159 4-Bromo-2-nitrobenzonitrile CAS No. 79603-03-5

4-Bromo-2-nitrobenzonitrile

Cat. No.: B1267159
CAS No.: 79603-03-5
M. Wt: 227.01 g/mol
InChI Key: IOBYLOUUUJPZEO-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-nitrobenzonitrile. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products:

    Reduction: 4-Amino-2-nitrobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-nitrobenzonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzonitrile in chemical reactions involves the activation of the benzene ring by the nitro group, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Similar structure but lacks the bromine atom.

    2-Bromo-4-nitrobenzonitrile: Similar structure but with different positions of the nitro and bromine groups.

Uniqueness: 4-Bromo-2-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

4-bromo-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBYLOUUUJPZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303443
Record name 4-bromo-2-nitrobenzonitrile
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79603-03-5
Record name 4-Bromo-2-nitrobenzonitrile
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Record name NSC 158356
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Record name 79603-03-5
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Record name 4-bromo-2-nitrobenzonitrile
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Record name 4-bromo-2-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Stir the mixture of 1,4-dibromo-2-nitro-benzene (3.56 mmol) and CuCN (3.74 mmol) in DMA (4 ml) at 100° C. for 5 hours. Cool to room temperature, dilute with EtOAc, filter through celite, wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum. Purify the residue by flash chromatography (4:1 hexanes/EtOAc) to give 4-bromo-2-nitro-benzonitrile.
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3.74 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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